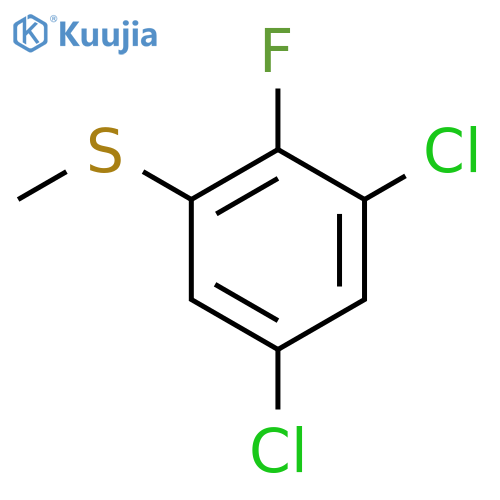

Cas no 1804881-25-1 ((3,5-Dichloro-2-fluorophenyl)(methyl)sulfane)

(3,5-Dichloro-2-fluorophenyl)(methyl)sulfane 化学的及び物理的性質

名前と識別子

-

- (3,5-Dichloro-2-fluorophenyl)(methyl)sulfane

- 1804881-25-1

- MFCD28786346

-

- インチ: 1S/C7H5Cl2FS/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3H,1H3

- InChIKey: CHNDRQMAINGZPW-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC(=CC(=C1F)SC)Cl

計算された属性

- せいみつぶんしりょう: 209.9473049g/mol

- どういたいしつりょう: 209.9473049g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 134

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 25.3Ų

- 疎水性パラメータ計算基準値(XlogP): 3.8

(3,5-Dichloro-2-fluorophenyl)(methyl)sulfane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB605883-250mg |

(3,5-Dichloro-2-fluorophenyl)(methyl)sulfane; . |

1804881-25-1 | 250mg |

€355.80 | 2024-07-19 | ||

| abcr | AB605883-1g |

(3,5-Dichloro-2-fluorophenyl)(methyl)sulfane; . |

1804881-25-1 | 1g |

€659.60 | 2024-07-19 | ||

| abcr | AB605883-5g |

(3,5-Dichloro-2-fluorophenyl)(methyl)sulfane; . |

1804881-25-1 | 5g |

€2218.40 | 2024-07-19 |

(3,5-Dichloro-2-fluorophenyl)(methyl)sulfane 関連文献

-

Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887

-

Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202

-

Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126

-

Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431

-

Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217

-

8. 45S5 bioactive glass-based scaffolds coated with cellulose nanowhiskers for bone tissue engineeringWei Li,Nere Garmendia,Uxua Pérez de Larraya,Yaping Ding,Rainer Detsch,Alina Grünewald,Judith A. Roether,Dirk W. Schubert,Aldo R. Boccaccini RSC Adv., 2014,4, 56156-56164

-

Hemant Gopee,Bo M. Petersen,Andrew D. Bond,Jan O. Jeppesen Chem. Commun., 2007, 4110-4112

-

Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290

(3,5-Dichloro-2-fluorophenyl)(methyl)sulfaneに関する追加情報

Introduction to (3,5-Dichloro-2-fluorophenyl)(methyl)sulfane (CAS No. 1804881-25-1)

(3,5-Dichloro-2-fluorophenyl(methyl)sulfane) is a specialized organic compound characterized by its unique structural and chemical properties. With the CAS number 1804881-25-1, this molecule has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug development and molecular synthesis.

The compound belongs to the class of sulfanes, which are sulfur-containing organic compounds that often exhibit remarkable reactivity and versatility in synthetic chemistry. The presence of both chlorine and fluorine substituents on the aromatic ring enhances its electronic properties, making it a valuable intermediate in the synthesis of more complex molecules. This structural configuration allows for diverse functionalization pathways, which are crucial for developing novel therapeutic agents.

In recent years, there has been a growing interest in exploring the pharmacological potential of halogenated aromatic sulfanes. Studies have demonstrated that such compounds can interact with biological targets in unique ways, often leading to potent and selective interactions. For instance, research has shown that derivatives of (3,5-Dichloro-2-fluorophenyl)(methyl)sulfane exhibit inhibitory activity against certain enzymes and receptors, making them promising candidates for further investigation.

The role of halogen atoms in modulating the reactivity and bioavailability of organic compounds is well-documented. In the case of (3,5-Dichloro-2-fluorophenyl)(methyl)sulfane, the electron-withdrawing nature of chlorine and fluorine atoms influences its electronic distribution, which can be leveraged to design molecules with specific biological activities. This has led to several innovative approaches in medicinal chemistry, where these compounds are used as building blocks for more complex drug candidates.

One notable area of research involves the use of (3,5-Dichloro-2-fluorophenyl)(methyl)sulfane in the development of anticancer agents. Preliminary studies have suggested that certain derivatives of this compound can induce apoptosis in cancer cells by interfering with key signaling pathways. The ability to selectively target malignant cells while minimizing toxicity to healthy tissues is a critical goal in oncology research, and compounds like (3,5-Dichloro-2-fluorophenyl)(methyl)sulfane offer promising avenues for achieving this objective.

Additionally, the compound has shown potential in the field of antimicrobial research. The unique combination of chlorine and fluorine substituents imparts favorable properties for disrupting bacterial cell membranes and inhibiting enzymatic activities essential for microbial survival. This makes (3,5-Dichloro-2-fluorophenyl)(methyl)sulfane a valuable asset in the quest to develop new antibiotics and antiseptics to combat resistant strains of pathogens.

The synthesis of (3,5-Dichloro-2-fluorophenyl)(methyl)sulfane involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been developed to optimize yield and purity, ensuring that researchers have access to high-quality starting materials for their investigations. Techniques such as palladium-catalyzed cross-coupling reactions and directed functionalization strategies have been particularly effective in constructing the desired molecular framework.

In conclusion, (3,5-Dichloro-2-fluorophenyl)(methyl)sulfane (CAS No. 1804881-25-1) represents a significant advancement in the realm of chemical biology and pharmaceutical research. Its unique structural features and versatile reactivity make it an invaluable tool for developing novel therapeutic agents with applications ranging from oncology to antimicrobial treatments. As research continues to uncover new insights into its pharmacological properties, this compound is poised to play a crucial role in shaping the future of drug discovery and molecular medicine.

1804881-25-1 ((3,5-Dichloro-2-fluorophenyl)(methyl)sulfane) 関連製品

- 708991-26-8(Propan-2-yl (3-Formyl-1H-indol-1-yl)acetate)

- 1323501-77-4(2-{4-1-(3-chlorophenyl)-1H-imidazol-2-ylpiperazin-1-yl}-N-(2-methylphenyl)acetamide dihydrochloride)

- 2171356-71-9(3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidopentanoic acid)

- 2171647-65-5(3-(2-aminopropan-2-yl)-8-azabicyclo3.2.1octan-3-ol)

- 906159-84-0(N-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethylmethanesulfonamide)

- 1134820-12-4(4-isocyanato-4-methyloxane)

- 2171889-91-9((6-methoxypyridin-3-yl)methanesulfonyl fluoride)

- 183320-19-6(7-O-Desmethoxy-7-O-chloroethyl Erlotinib Hydrochloride)

- 2172009-62-8(4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetamido}butanoic acid)

- 1011267-30-3(2-(3-Aminopyridin-1-ium-1-yl)acetate)